[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine
Description
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H,3,7H2 |
InChI Key |
FYVRCHFUEVHICK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. Microwave-assisted synthesis is particularly attractive for industrial applications due to its rapidity and efficiency. Additionally, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reduction: NaBH4, hydrogen gas (H2) with a suitable catalyst.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of [1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine exhibit significant anticancer properties. For instance, compounds designed with similar structural frameworks have shown promising activity against various cancer cell lines.
- Case Study 1 : A derivative was evaluated for its inhibitory activities against c-Met and VEGFR-2 kinases. The most promising compound demonstrated IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, alongside potent antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively .
Neuroprotective Properties
The neuroprotective potential of this compound has also been investigated. Compounds with similar structures have been shown to interact with neuroreceptors and enzymes linked to neurodegenerative diseases.
- Case Study 2 : Research focusing on the interaction of triazole derivatives with neurotransmitter receptors has suggested that these compounds may help mitigate neurodegeneration by modulating receptor activity.
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound.
Interaction Studies
Studies employing molecular docking and dynamics simulations have provided insights into how this compound binds to its biological targets. These studies are essential for elucidating its pharmacodynamics and pharmacokinetics.
| Study Type | Methodology | Findings |
|---|---|---|
| Molecular Docking | Simulation of binding affinities | Identified key binding interactions with c-Met/VEGFR-2 |
| In Vitro Assays | Cytotoxicity testing on cancer cell lines | Confirmed significant antiproliferative effects |
Common Synthesis Routes
- Condensation Reactions : Utilizing triazole and pyrazine derivatives in condensation reactions to form the desired compound.
- Substitution Reactions : Employing nucleophilic substitution to introduce functional groups at specific positions on the pyrazine ring.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes such as JAK1 and JAK2, which play crucial roles in cytokine signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
[1,2,4]Triazolo[1,5-a]pyrimidines :
These compounds replace the pyrazine ring with a pyrimidine ring. For example, H11–H15 () incorporate indole moieties and exhibit antiproliferative activity. Their melting points (157–166°C) and yields (44–66%) highlight the impact of substituents like bromoaniline or piperazine on stability and synthetic efficiency .[1,2,4]Triazolo[1,5-a]pyridines :
Compound CPL500036 () substitutes pyrazine with pyridine, introducing a dimethyl group and an imidazo-pyrimidine side chain. This modification confers selective PDE10A inhibition, demonstrating the importance of ring electronics in target selectivity .
Substituent Effects
- Its molecular weight (230.04 g/mol) and spectral data (NMR shifts) differ significantly from the parent compound . 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () uses chloro and methyl groups to improve metabolic stability, critical for BRD4 inhibition .
- Amino and Carboxamide Derivatives: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () introduces a carboxamide group, enabling hydrogen bonding with viral polymerase targets. Its synthesis via Biginelli-like reactions achieves yields up to 64% . D2-1d () features nitrobenzyl and benzylamino groups, showing how bulky substituents influence solubility and receptor binding .
Physicochemical Data
Biological Activity
[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazolo-pyrazine class of compounds, characterized by a triazole ring fused to a pyrazine moiety. Its structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance:
- Antibacterial Activity : A series of related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2.0 µg/mL .
- Mechanism : The mechanism of action involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. One derivative exhibited an IC50 value of 0.68 µM against DNA gyrase, comparable to ciprofloxacin (IC50 = 0.85 µM) .
Table 1: Antibacterial Activity of Triazolo Derivatives
| Compound | MIC (µg/mL) | IC50 (DNA Gyrase) |
|---|---|---|
| Compound 9a | 0.25 | 0.68 |
| Ciprofloxacin | - | 0.85 |
| Compound 11b | 1.0 | - |
Anticancer Activity
The anticancer properties of this compound have also been explored:
- Cell Lines Tested : Compounds derived from this scaffold were tested against several cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
- Results : One notable derivative exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . These results indicate potent anticancer activity.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 22i | A549 | 0.83 |
| Compound 22i | MCF-7 | 0.15 |
| Compound 22i | HeLa | 2.85 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Interaction : It may interact with specific cellular receptors that modulate various signaling pathways.
- Gene Expression Modulation : There is potential for the compound to influence gene expression profiles related to cell proliferation and apoptosis.
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of [1,2,4]triazolo derivatives:
- Synthesis and Evaluation : A study synthesized a range of triazolo derivatives using a Biginelli-like reaction and evaluated their antibacterial properties against the ESKAPE panel of pathogens. Several compounds showed promising results with narrow-spectrum activity against resistant strains .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to DNA gyrase and other targets, supporting experimental findings regarding their efficacy as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
